Ethyl 2-(3-methylisoxazol-5-yl)acetate
Overview
Description
Ethyl 2-(3-methylisoxazol-5-yl)acetate is a compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound has a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol . Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-methylisoxazol-5-yl)acetate can be synthesized through various methods, including metal-free synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of nitrile oxides with dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . This reaction is regioselective and yields 3,5-disubstituted isoxazoles.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs catalysts such as Cu (I) or Ru (II) for the cycloaddition reactions. due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing eco-friendly, metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methylisoxazol-5-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-methylisoxazol-5-yl)acetate has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: Isoxazole derivatives have been studied for their potential as enzyme inhibitors and signaling molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methylisoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammation and cancer . These compounds can also modulate immune responses by acting on various immune cells and signaling pathways .
Comparison with Similar Compounds
Ethyl 2-(3-methylisoxazol-5-yl)acetate can be compared with other similar compounds, such as:
3-Methyl-5-isoxazoleacetic acid: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
Ethyl 5-methylisoxazole-3-carboxylate: Another isoxazole derivative with variations in the ester group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other isoxazole derivatives.
Properties
IUPAC Name |
ethyl 2-(3-methyl-1,2-oxazol-5-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-8(10)5-7-4-6(2)9-12-7/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZXLVXMAFQCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469099 | |
Record name | Ethyl 2-(3-methylisoxazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173850-46-9 | |
Record name | Ethyl 2-(3-methylisoxazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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